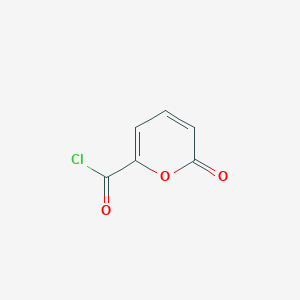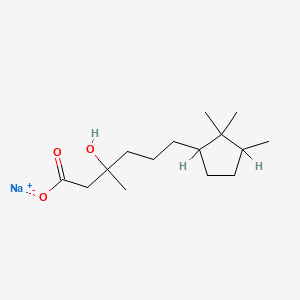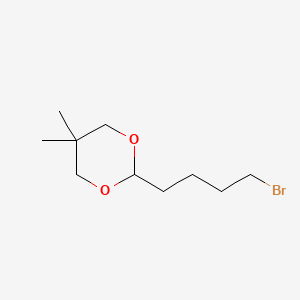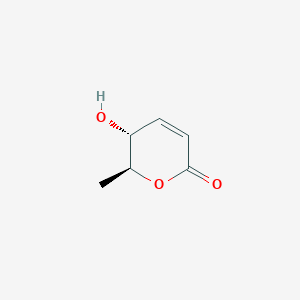
2-Oxo-2H-pyran-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2H-pyran-6-carbonyl chloride is a chemical compound with the molecular formula C₆H₃ClO₃. It is a derivative of 2-pyrone, a six-membered conjugated cyclic ester. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-2H-pyran-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-oxo-2H-pyran-6-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-pyran-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double bonds.
Cyclization Reactions: It can be used in cyclization reactions to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organotin reagents, amines, and alcohols. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and reactions are typically carried out at room temperature or under reflux .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .
Scientific Research Applications
2-Oxo-2H-pyran-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2H-pyran-6-carbonyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-pyran-5-carbonyl chloride: Another derivative of 2-pyrone with similar reactivity.
Methyl 2-oxo-2H-pyran-3-carboxylate: A related compound used in similar applications.
Uniqueness
2-Oxo-2H-pyran-6-carbonyl chloride is unique due to its specific reactivity and the types of products it can form. Its position of the carbonyl group and the presence of the chloride make it particularly useful in certain synthetic applications .
Properties
CAS No. |
75611-67-5 |
|---|---|
Molecular Formula |
C6H3ClO3 |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
6-oxopyran-2-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO3/c7-6(9)4-2-1-3-5(8)10-4/h1-3H |
InChI Key |
OCPFIIMBPCKJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)







![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)



